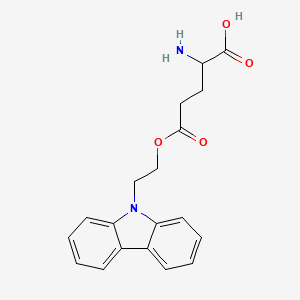
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole moiety linked to a pentanoic acid backbone, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole is first functionalized to introduce the ethoxy group, followed by a series of reactions to attach the amino and oxo groups to the pentanoic acid chain. Common reagents used in these reactions include ethyl chloroformate, ammonia, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-hexanoic acid: Similar structure but with an additional carbon in the backbone.
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-butanoic acid: Similar structure but with one less carbon in the backbone.
Propriétés
Numéro CAS |
63411-08-5 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-amino-5-(2-carbazol-9-ylethoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O4/c20-15(19(23)24)9-10-18(22)25-12-11-21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-8,15H,9-12,20H2,(H,23,24) |
Clé InChI |
DEWVCUVZBFZSNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


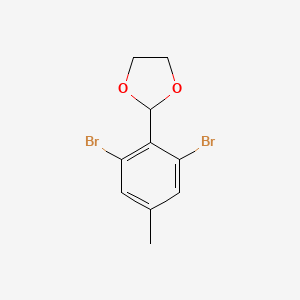
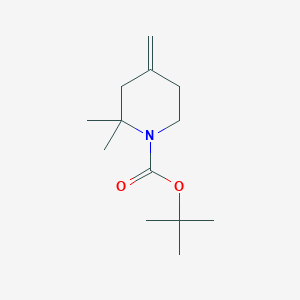
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)
![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)

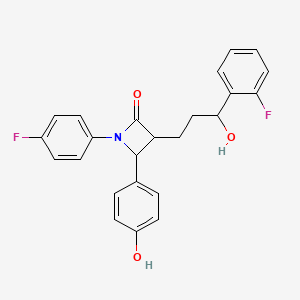
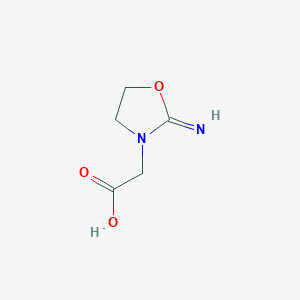
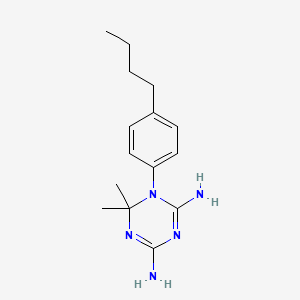
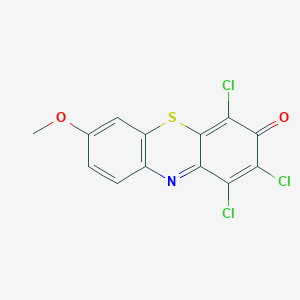
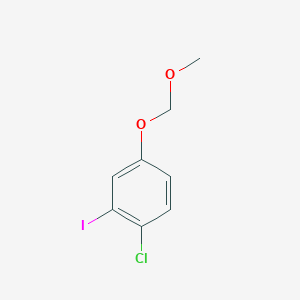
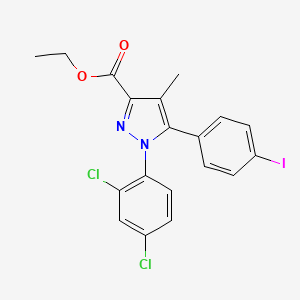
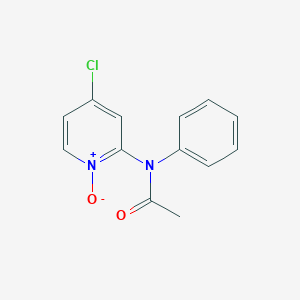
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
